molecular formula C8H12O3 B13493706 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13493706
M. Wt: 156.18 g/mol
InChI Key: MXEZMEXUSADSHB-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires specialized equipment .

Industrial Production Methods: While specific industrial production methods for 4-Methoxybicyclo[21This includes optimizing reaction conditions to ensure safety and efficiency in a larger-scale production environment .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to changes in metabolic pathways or signal transduction processes .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry.

    Bicyclo[3.1.1]heptane: Used in the synthesis of various pharmaceuticals

Uniqueness: 4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and interactions with biological targets. Its rigid structure also provides unique conformational properties that can be advantageous in drug design .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methoxybicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-11-8-2-5(3-8)6(4-8)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

MXEZMEXUSADSHB-UHFFFAOYSA-N

Canonical SMILES

COC12CC(C1)C(C2)C(=O)O

Origin of Product

United States

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